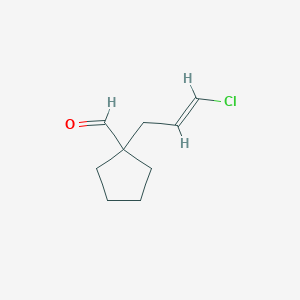
1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₃ClO. It is characterized by a cyclopentane ring substituted with a chloropropenyl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with allyl chloride in the presence of a base to form 1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde. This intermediate is then chlorinated using thionyl chloride or another chlorinating agent to yield the desired product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .
Applications De Recherche Scientifique
1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as an intermediate in the synthesis of therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloropropenyl group can also participate in electrophilic addition reactions, further modifying biological molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde include:
1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde: Lacks the chlorine atom, making it less reactive in substitution reactions.
Cyclopentenone: Contains a ketone group instead of an aldehyde and lacks the chloropropenyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical properties and reactivity patterns .
Propriétés
Formule moléculaire |
C9H13ClO |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
1-[(E)-3-chloroprop-2-enyl]cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H13ClO/c10-7-3-6-9(8-11)4-1-2-5-9/h3,7-8H,1-2,4-6H2/b7-3+ |
Clé InChI |
ISLBZMJLUZDDRD-XVNBXDOJSA-N |
SMILES isomérique |
C1CCC(C1)(C/C=C/Cl)C=O |
SMILES canonique |
C1CCC(C1)(CC=CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13234037.png)

![Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234049.png)

![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13234069.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13234071.png)
![tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13234087.png)

amino}ethan-1-ol](/img/structure/B13234091.png)


![4-[4-Amino-3-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B13234100.png)

![2-[4-(Propane-2-sulfonyl)phenyl]acetyl chloride](/img/structure/B13234125.png)
